molecular formula C9H10N2OS B054741 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione CAS No. 113210-05-2

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione

Cat. No. B054741
M. Wt: 194.26 g/mol
InChI Key: YITDKLKBJMPFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione, also known as MM-BIT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MM-BIT is a member of the benzimidazole family, which has been shown to possess various biological activities.

Mechanism Of Action

The mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is not fully understood. However, it has been suggested that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione may exert its biological activities through the inhibition of certain enzymes and proteins. For example, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.

Biochemical And Physiological Effects

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can reduce the size of tumors in mice and decrease the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in lab experiments is its relatively simple synthesis method. Additionally, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess various biological activities, making it a useful compound for studying the mechanisms of certain diseases and biological processes. However, one limitation of using 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione.

Future Directions

There are several future directions for 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione research. One possible direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study the mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in more detail. Additionally, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione could be studied for its potential use in other fields, such as material science and agriculture.

Synthesis Methods

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods for synthesizing 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione involves the reaction of 2-mercaptobenzimidazole with methyl iodide in the presence of a base. The resulting product is then treated with sodium methoxide to yield 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione.

Scientific Research Applications

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess anti-inflammatory and anti-cancer properties. In agriculture, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been used as a fungicide and insecticide. In material science, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been used as a corrosion inhibitor.

properties

CAS RN

113210-05-2

Product Name

5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

5-methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C9H10N2OS/c1-5-3-6-7(4-8(5)12-2)11-9(13)10-6/h3-4H,1-2H3,(H2,10,11,13)

InChI Key

YITDKLKBJMPFGO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OC)NC(=S)N2

Canonical SMILES

CC1=CC2=C(C=C1OC)NC(=S)N2

synonyms

2H-Benzimidazole-2-thione,1,3-dihydro-5-methoxy-6-methyl-(9CI)

Origin of Product

United States

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